molecular formula C12H13NS B1653848 1-(1-Benzothiophen-2-yl)pyrrolidine CAS No. 19983-26-7

1-(1-Benzothiophen-2-yl)pyrrolidine

カタログ番号: B1653848
CAS番号: 19983-26-7
分子量: 203.31 g/mol
InChIキー: MTJPGYSOHJDUJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Benzothiophen-2-yl)pyrrolidine is a privileged chemical scaffold designed for medicinal chemistry and neuroscience research. This compound features a benzothiophene core fused with a pyrrolidine ring, a structural motif of significant interest in the development of novel central nervous system (CNS) active agents. Scientific literature indicates that analogs of this structure, particularly 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, have been identified as potent antiseizure and antinociceptive agents in preclinical in vitro and in vivo evaluations . These related compounds demonstrate a promising mechanism of action, with binding assays suggesting interaction at the neuronal voltage-sensitive sodium channel (site 2) . The benzothiophene-pyrrolidine pharmacophore is also recognized as a key intermediate in synthetic organic chemistry, facilitating the construction of complex dispiro structures via 1,3-dipolar cycloaddition reactions for the exploration of new chemical space . Furthermore, pyrrolidine compounds, in general, have been identified as a novel chemotype with properties suitable for optimization against infectious diseases, highlighting the versatility of this structural class in cross-disciplinary drug discovery efforts . Our product is supplied as a high-purity compound for research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

CAS番号

19983-26-7

分子式

C12H13NS

分子量

203.31 g/mol

IUPAC名

1-(1-benzothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C12H13NS/c1-2-6-11-10(5-1)9-12(14-11)13-7-3-4-8-13/h1-2,5-6,9H,3-4,7-8H2

InChIキー

MTJPGYSOHJDUJM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3S2

正規SMILES

C1CCN(C1)C2=CC3=CC=CC=C3S2

製品の起源

United States
Foundational & Exploratory

Engineering the Estrogen Receptor: A Structural Activity Relationship (SAR) Guide to Benzothiophene Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiophene scaffold has long been a cornerstone in the development of endocrine therapies, most notably in the form of Selective Estrogen Receptor Modulators (SERMs) like raloxifene. However, as clinical challenges such as tamoxifen-resistant breast cancer have emerged, medicinal chemists have rigorously explored the structural activity relationship (SAR) of this pharmacophore. A critical evolutionary leap in this domain is the substitution of the traditional piperidine ring with a pyrrolidine ring .

This in-depth technical guide explores the SAR of benzothiophene pyrrolidine derivatives—such as the classic antiestrogen LY117018[1] and next-generation Basic Selective Estrogen Receptor Degraders (B-SERDs)[2]. By analyzing the precise steric and electronic interplay between the pyrrolidine basic side chain and the Estrogen Receptor alpha (ERα) ligand-binding domain (LBD), this whitepaper provides researchers with actionable insights into designing compounds that transition from simple receptor modulation to targeted proteasomal degradation[3].

Mechanistic Foundation: The Role of the Pyrrolidine Ring

The biological activity of benzothiophene derivatives hinges on their ability to bind the ERα orthosteric pocket. While the benzothiophene core mimics the A and D rings of endogenous 17β-estradiol, the basic side chain extending from the core is solely responsible for dictating the antagonist or degrader phenotype[4].

The Asp-351 Salt Bridge and Helix 12 (H12) Displacement

In SERMs and SERDs, the basic nitrogen of the amine side chain forms a critical salt bridge with the Asp-351 residue of the ERα LBD[2].

  • Piperidine (e.g., Raloxifene): The 6-membered piperidine ring forms a stable interaction with Asp-351, pushing Helix 12 (H12) into a conformation that blocks co-activator recruitment but stabilizes the receptor, resulting in a SERM profile.

  • Pyrrolidine (e.g., LY117018 & B-SERDs): The 5-membered pyrrolidine ring alters the basicity and steric bulk of the side chain. In MCF-7 breast cancer cells, LY117018 demonstrates a 100-1000 fold greater potency than tamoxifen at inhibiting cell growth[5]. Furthermore, introducing specific stereocenters (e.g., a 3R-methyl group on the pyrrolidine) creates a precise steric clash that highly disorders H12. This disorder exposes hydrophobic surfaces on the receptor, triggering ubiquitination and rapid proteasomal degradation—the hallmark of a SERD[3].

ER_Pathway Ligand Benzothiophene Pyrrolidine Ligand ER_LBD ERα Ligand Binding Domain (LBD) Ligand->ER_LBD Binds orthosteric site Asp351 Asp-351 Salt Bridge ER_LBD->Asp351 Pyrrolidine N+ interaction H12_Displacement Helix 12 (H12) Displacement Asp351->H12_Displacement Steric Clash (e.g., 3R-methyl) Corepressor Co-repressor Recruitment H12_Displacement->Corepressor Blocks Co-activators Degradation Proteasomal Degradation (SERD) H12_Displacement->Degradation Hydrophobic surface exposure

Mechanism of ERα antagonism and degradation by benzothiophene pyrrolidines.

Quantitative SAR Data Analysis

The transition from a piperidine to a pyrrolidine side chain profoundly impacts the pharmacological phenotype. The table below summarizes the SAR data comparing classic SERMs to pyrrolidine-based SERDs, highlighting how side-chain constraints dictate efficacy in endocrine-resistant models (e.g., MCF7:5C cells)[2][6].

Compound / ScaffoldBasic Amine Side ChainLinker TypeERα Binding Affinity (IC₅₀)MCF-7 Proliferation InhibitionPhenotype
Raloxifene PiperidineKetone~0.1 - 1.0 nMHigh (Sensitive cells only)SERM
LY117018 [1]PyrrolidineKetone~0.1 - 0.5 nMHigh (IC₅₀ ~ 1 μM)[7]Potent SERM
B-SERD 30o [2]PiperidineEther~2.0 nMLow (Fails in MCF7:5C)SERM-like
B-SERD 30l [2]PyrrolidineEther~1.5 nMHigh (Active in MCF7:5C)SERD
OP-1074 analog [3]3R-MethylpyrrolidineEther< 1.0 nMHigh (Potent ERα degrader)Pure SERD

Data Synthesis: The data clearly indicates that while piperidine derivatives (Raloxifene, 30o) lose efficacy in tamoxifen-resistant (MCF7:5C) cell lines, the pyrrolidine derivatives (30l, OP-1074 analogs) maintain robust anti-proliferative activity by effectively degrading the mutant/resistant ERα[2][6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of benzothiophene pyrrolidine derivatives. Causality is embedded into each step to explain why specific conditions are chosen.

Protocol 1: Synthesis of the Benzothiophene-Pyrrolidine Scaffold

This workflow utilizes a microwave-assisted Heck cyclization followed by etherification and amination.

Step-by-Step Methodology:

  • Core Cyclization: React the functionalized aryl halide with a terminal alkyne using a Palladium catalyst (e.g., Pd(OAc)₂, BINAP) in a polar aprotic solvent (DMF).

    • Causality: Polar aprotic solvents critically influence stereoselectivity and reaction rates. Microwave irradiation (150°C for 2 hours) suppresses β-hydride elimination, favoring the 5-membered ring closure of the benzothiophene core over linear byproducts[8].

  • Etherification (Linker Attachment): React the hydroxylated benzothiophene core with 1-bromo-2-chloroethane using Cs₂CO₃ in DMF at 80°C.

    • Validation: Monitor via TLC. The use of a mild base (Cs₂CO₃) prevents the cleavage of sensitive methoxy protecting groups present on the core.

  • Pyrrolidine Coupling: Add excess pyrrolidine (PubChem CID: 31268)[9] and a catalytic amount of NaI to the reaction mixture. Reflux at 90°C for 12 hours.

    • Causality: NaI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, ensuring complete conversion by the sterically hindered secondary amine.

  • Deprotection: Dissolve the intermediate in anhydrous CH₂Cl₂. Cool to -78°C under argon and add BBr₃ (3.0 equivalents) dropwise.

    • Causality: BBr₃ is a harsh Lewis acid. Performing this at cryogenic temperatures (-78°C) under an inert atmosphere is mandatory to prevent the over-oxidation of the electron-rich benzothiophene core while efficiently cleaving the methoxy ethers to yield the final active phenols.

  • Validation: Quench with MeOH, concentrate, and purify via reverse-phase HPLC. Confirm structure via ¹H-NMR and LC-MS (Purity must be >95% for biological assays).

Synthetic_Workflow Step1 Step 1: Core Synthesis (Microwave Heck Cyclization) Step2 Step 2: Etherification (Linker Attachment) Step1->Step2 Polar aprotic solvent Step3 Step 3: Amination (Pyrrolidine Coupling) Step2->Step3 Cs2CO3, DMF Step4 Step 4: Deprotection (BBr3, -78°C) Step3->Step4 NaI catalyst Val1 Val1 Step4->Val1 Cleave methoxy groups

Step-by-step synthetic workflow for benzothiophene pyrrolidine derivatives.

Protocol 2: In Vitro ERα Degradation Assay (Western Blot)

To validate the SERD activity of the synthesized pyrrolidine derivatives, an in vitro degradation assay must be performed using both endocrine-sensitive (MCF-7) and resistant (MCF7:5C) cell lines[2][6].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MCF-7 and MCF7:5C cells in 6-well plates. After 24 hours, wash with PBS and switch to phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours.

    • Causality: Phenol red has weak estrogenic activity. CS-FBS removes endogenous steroid hormones. This starvation step ensures that any observed ERα modulation is strictly due to the introduced benzothiophene pyrrolidine ligand[10].

  • Compound Treatment: Treat cells with the vehicle (0.1% DMSO), 10 nM 17β-estradiol (E2), 1 μM Fulvestrant (positive SERD control), and varying concentrations of the pyrrolidine derivative (e.g., 0.1 nM to 1 μM) for 24 hours.

  • Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors on ice. Centrifuge at 14,000 x g for 15 mins to clear cellular debris.

  • Immunoblotting (Self-Validation): Separate 30 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against ERα and GAPDH (or β-actin).

    • Causality & Validation: GAPDH serves as a critical internal loading control. A true SERD will show a dose-dependent decrease in the ERα band intensity relative to the GAPDH band. If ERα levels remain static but proliferation decreases, the compound is acting as a SERM (like LY117018) rather than a SERD[10].

Conclusion

The structural activity relationship of benzothiophene derivatives demonstrates that minor modifications to the basic side chain yield profound phenotypic shifts. Replacing the piperidine ring with a pyrrolidine ring—and subsequently introducing precise stereochemical bulk (e.g., 3R-methyl)—transforms conventional SERMs into highly potent SERDs. By mastering the synthetic controls and biological validation protocols outlined in this guide, researchers can reliably engineer next-generation therapeutics capable of overcoming endocrine-resistant breast cancers.

References

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • (6-Hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methanone (LY117018) - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Antiestrogenic effects of LY 117018 in MCF-7 cells Source: PubMed / NIH URL:[Link]

  • Next-Generation ERα Inhibitors for Endocrine-Resistant ER+ Breast Cancer Source: Endocrinology / Oxford Academic URL:[Link]

  • Molecular determinants of tissue selectivity in estrogen receptor modulators Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells Source: PubMed / NIH URL:[Link]

Sources

Discovery and historical synthesis pathways of 1-(1-Benzothiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(1-Benzothiophen-2-yl)pyrrolidine

Executive Summary

As a privileged heterocyclic building block, 1-(1-Benzothiophen-2-yl)pyrrolidine (CAS: 19983-26-7) represents a critical structural motif in modern medicinal chemistry. The fusion of an electron-rich benzothiophene core with a basic pyrrolidine ring at the C2 position creates a unique spatial geometry and electronic profile. This specific arrangement alters the lipophilicity and pKa of the parent scaffold, enabling high-affinity interactions with a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) to viral enzymes.

This whitepaper provides a comprehensive analysis of the historical discovery, pharmacological significance, and the evolution of synthetic methodologies for 1-(1-Benzothiophen-2-yl)pyrrolidine. By dissecting the causality behind experimental choices, we establish a self-validating framework for its synthesis via modern transition-metal catalysis.

Discovery and Pharmacological Significance

The benzothiophene scaffold has long been recognized as a versatile pharmacophore, historically foundational to the development of anti-inflammatory agents, selective estrogen receptor modulators (SERMs) like Raloxifene, and cognition-enhancing drugs[1]. However, the specific functionalization of the C2 position with a pyrrolidine ring marked a significant leap in targeted drug discovery.

The incorporation of the pyrrolidine moiety introduced a basic nitrogen capable of acting as a hydrogen-bond acceptor and forming critical salt bridges within receptor binding pockets. This structural evolution led to several breakthrough applications:

  • CNS Therapeutics: Derivatives of the benzothiophene-pyrrolidine scaffold have been identified as potent 5-HT7 receptor antagonists. These compounds exhibit a rapid onset of action, presenting a novel class of antidepressants that overcome the delayed efficacy typical of classical SSRIs[2]. Furthermore, related pyrrolidine-2,5-dione derivatives have demonstrated profound antiseizure and antinociceptive properties by interacting with neuronal voltage-sensitive sodium channels[3].

  • Antiviral Agents: The tricyclic and functionalized variations of this scaffold have been successfully deployed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showcasing low nanomolar inhibitory activity[4].

  • Endocrine Modulation: Building upon the legacy of Raloxifene, C2-amine substituted benzothiophenes have been utilized in synergistic methodologies to synthesize novel SERMs aimed at preventing osteoporosis without off-target estrogenic effects[5].

BioPathway Compound 1-(1-Benzothiophen-2-yl)pyrrolidine Derivatives Target 5-HT7 / Sodium Channels (Receptor Binding) Compound->Target High Affinity Binding Signaling GPCR Inhibition & Ion Channel Modulation Target->Signaling Allosteric/Orthosteric Outcome Rapid Antidepressant & Antiseizure Effects Signaling->Outcome Neuroplasticity

Mechanism of action for benzothiophene-pyrrolidine derivatives in CNS disorders.

Historical Synthesis Pathways

The synthesis of 2-amino-substituted benzothiophenes has historically been fraught with challenges. The electron-rich nature of the benzothiophene core makes the C2 position highly resistant to traditional nucleophilic attack.

Early Approaches: Nucleophilic Aromatic Substitution (SNAr)

Initial attempts to synthesize 1-(1-Benzothiophen-2-yl)pyrrolidine relied on SNAr using 2-halo-benzothiophenes. However, because the sulfur atom donates electron density into the ring, the C2 carbon is not sufficiently electrophilic. Reactions required extremely harsh conditions (e.g., >150 °C, neat pyrrolidine) and resulted in poor yields, often plagued by degradation and off-target ring-opening side reactions.

Intramolecular Cyclization

To bypass the unreactive C2 position, chemists developed de novo ring synthesis methods. By starting with 2-(pyrrolidin-1-yl)styrene derivatives and utilizing oxidative cyclization with elemental sulfur or iodine, the benzothiophene core could be constructed around the amine. While this improved regiocontrol, the multi-step synthesis of the highly specific styrene precursors limited scalability and overall atom economy.

The Modern Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of transition-metal catalysis revolutionized the synthesis of this scaffold. The Buchwald-Hartwig cross-coupling of 2-bromobenzothiophene with pyrrolidine allows for direct C-N bond formation under mild conditions[6]. By utilizing sterically demanding phosphine ligands and active Pd(0) precursors, this pathway effectively suppresses competing hydrodehalogenation, delivering the target compound with high fidelity and yield.

G R1 2-Bromobenzothiophene + Pyrrolidine OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] R1->OxAdd Pd0 Active Pd(0) Catalyst (e.g., Pd2(dba)3 / XPhos) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [Pd(II)(Ar)(NHR2)L_n]+ OxAdd->AmineCoord + Pyrrolidine Deprot Deprotonation by Base (e.g., NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination Deprot->RedElim - HBr (as salt) RedElim->Pd0 Regeneration Product 1-(1-Benzothiophen-2-yl)pyrrolidine (Target Scaffold) RedElim->Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for the target compound.

Quantitative Data Analysis

The following table summarizes the evolutionary metrics of the primary synthetic pathways, highlighting the superiority of modern cross-coupling techniques.

Synthesis PathwayKey Reagents / CatalystOperating Temp.Average Yield (%)ScalabilityPrimary Limitation
SNAr 2-Fluorobenzothiophene, Pyrrolidine, K2CO3120 - 150 °C15 - 30%LowElectron-rich core resists nucleophilic attack
Intramolecular Cyclization 2-(Pyrrolidin-1-yl)styrene, Sulfur, I2100 °C45 - 60%MediumMulti-step precursor synthesis required
Buchwald-Hartwig Amination 2-Bromobenzothiophene, Pyrrolidine, Pd2(dba)3, XPhos, NaOtBu80 - 100 °C75 - 92%HighStrict sensitivity to oxygen and moisture

Step-by-Step Experimental Methodology: Palladium-Catalyzed Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice and the corresponding in-process controls (IPC) required to verify success.

Objective

Synthesize 1-(1-Benzothiophen-2-yl)pyrrolidine via C-N cross-coupling with high regioselectivity.

Causality & Reagent Selection
  • Substrate: 2-Bromobenzothiophene is selected over the chloride analogue due to the weaker C-Br bond, which significantly lowers the activation energy required for the oxidative addition step by the Pd(0) species[6].

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) serves as a stable Pd(0) precursor. XPhos is chosen as the ligand because its extreme steric bulk accelerates the reductive elimination step, preventing the formation of off-target hydrodehalogenation byproducts.

  • Base: Sodium tert-butoxide (NaOtBu) is employed. Its strong basicity is required to deprotonate the Pd-coordinated pyrrolidine. Crucially, its steric bulk prevents it from acting as a competing nucleophile, which would otherwise form an unwanted tert-butyl ether.

Protocol Workflow

Step 1: Preparation & Degassing (Crucial for Catalyst Lifespan)

  • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, add 2-bromobenzothiophene (1.0 equiv, 10 mmol) and anhydrous toluene (0.2 M).

  • Causality: Argon displacement removes ambient O2. Oxygen would irreversibly oxidize the electron-rich XPhos ligand to a phosphine oxide, instantly terminating the catalytic cycle. Toluene is chosen to allow for high-temperature reflux while maintaining the solubility of non-polar catalytic intermediates.

Step 2: Catalyst & Base Loading

  • Action: Add Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and NaOtBu (1.5 equiv). Stir at room temperature for 5 minutes.

  • Validation: Observe a color shift from deep purple to a dark reddish-brown, visually confirming the successful generation of the active L-Pd(0) complex.

Step 3: Amine Addition & Heating

  • Action: Inject pyrrolidine (1.2 equiv, 12 mmol) dropwise via a gas-tight syringe. Heat the reaction mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the UV-active 2-bromobenzothiophene spot (Rf ~0.7) and the appearance of a lower Rf spot (Rf ~0.4) that stains positive with ninhydrin confirms C-N bond formation.

Step 4: Quenching & Workup

  • Action: Cool the vessel to room temperature and quench with saturated aqueous NH4Cl. Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: NH4Cl neutralizes excess NaOtBu and destroys active Pd species. It is specifically chosen over strong acids (like HCl) to prevent the protonation of the basic pyrrolidine product, which would trap it in the aqueous layer and ruin the extraction yield.

Step 5: Purification & Analytical Validation

  • Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 9:1 hexanes/EtOAc).

  • Post-Reaction Validation:

    • LC-MS: Confirm the presence of the [M+H]+ molecular ion peak at m/z 204.1.

    • 1H NMR (CDCl3): Validate the molecular structure by identifying the characteristic pyrrolidine alpha-protons (multiplet, ~3.3-3.4 ppm, 4H) and beta-protons (multiplet, ~1.9-2.0 ppm, 4H). The structural integrity of the core is confirmed by the distinct benzothiophene C3-H singlet (~6.2 ppm) and the aromatic proton multiplets (7.0-7.7 ppm).

Conclusion

The transition from early, low-yielding nucleophilic substitutions to highly efficient, palladium-catalyzed cross-coupling has cemented 1-(1-Benzothiophen-2-yl)pyrrolidine as an accessible and highly valuable scaffold in medicinal chemistry. By understanding the mechanistic logic and strict causality behind the Buchwald-Hartwig amination, researchers can reliably synthesize this core to explore next-generation therapeutics targeting CNS disorders, viral infections, and endocrine modulation.

References

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. National Institutes of Health (NIH) / PMC.[Link]

  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.[Link]

  • Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. National Institutes of Health (NIH) / PMC.[Link]

  • New HIV-1 Reverse Transcriptase Inhibitors Based on a Tricyclic Benzothiophene Scaffold; Synthesis, Resolution, and Inhibitory Activity. ResearchGate.[Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace.[Link]

Sources

Methodological & Application

Application Note: 1-(Benzo[b]thiophen-2-yl)pyrrolidine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Rationale

In modern drug discovery, the fusion of metabolically robust aromatic cores with solubilizing aliphatic heterocycles is a cornerstone strategy for generating high-quality lead compounds. 1-(Benzo[b]thiophen-2-yl)pyrrolidine represents a highly privileged building block that bridges two critical pharmacophores: the lipophilic, π -electron-rich benzo[b]thiophene system and the basic, sp3 -rich pyrrolidine ring [3].

Mechanistic Insights: Why this Scaffold?
  • Bioisosteric Replacement: The benzo[b]thiophene core serves as a metabolically stable bioisostere for indole and naphthalene. Unlike indoles, which are susceptible to oxidation at the C2-C3 double bond, the sulfur atom in benzothiophene withdraws electron density, enhancing oxidative stability while maintaining the ability to participate in π−π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding pockets [3].

  • Physicochemical Tuning: The incorporation of the pyrrolidine ring introduces a basic nitrogen (typical pKa​ ~ 8.5–9.5 when not directly conjugated, though direct attachment to the electron-rich thiophene lowers this via resonance). This basicity is crucial for forming salt bridges with aspartate or glutamate residues in transmembrane receptors (e.g., Voltage-Gated Sodium Channels, 5-HT7 receptors). Furthermore, the sp3 character of the pyrrolidine ring disrupts molecular planarity, significantly improving aqueous solubility and reducing aggregation-driven hERG liabilities.

Recent breakthrough applications of this scaffold include the development of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have demonstrated potent antiseizure and antinociceptive efficacy in vivo by modulating neuronal voltage-sensitive sodium channels [1].

Pharmacokinetic & Physicochemical Profiling

When designing CNS-active or systemically distributed agents, understanding the baseline physicochemical properties of the building block is essential. Table 1 summarizes the comparative advantages of the benzothiophene-pyrrolidine scaffold against traditional bioisosteres.

Table 1: Comparative Physicochemical Profile of Heteroaryl-Pyrrolidine Scaffolds

Scaffold CoreLogD (pH 7.4)*Topological Polar Surface Area (TPSA)Oxidative Stability (HLM)Primary Liability
Benzo[b]thiophene-Pyrrolidine 2.8 – 3.2~ 28.2 ŲHigh ( t1/2​ > 45 min)Labile C-N bond (enamine-like)
Indole-Pyrrolidine 2.4 – 2.9~ 44.0 ŲLow ( t1/2​ < 20 min)C3-Oxidation / Dimerization
Naphthalene-Pyrrolidine 3.5 – 4.1~ 12.5 ŲModerateHigh lipophilicity (hERG risk)

*Values are representative estimates based on core structural calculations for unsubstituted parent scaffolds.

Experimental Workflows & Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Causality & Logic: Direct Nucleophilic Aromatic Substitution ( SN​Ar ) is ineffective for 2-bromobenzothiophene due to the electron-rich nature of the thiophene ring, which repels nucleophiles. Therefore, a Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is mandatory. We utilize BrettPhos Pd G3 because the bulky, electron-rich BrettPhos ligand accelerates reductive elimination and suppresses unwanted β -hydride elimination, which is critical when coupling secondary cyclic amines like pyrrolidine [2].

Self-Validation Checkpoint: The reaction must be monitored by GC-MS or LC-MS. The product, an electron-rich 2-aminobenzothiophene, behaves chemically like an enamine and is highly susceptible to oxidation. It must be isolated under inert atmosphere and stored at -20°C, or immediately subjected to downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-bromobenzothiophene (1.0 equiv, 5.0 mmol), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv, 7.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (20 mL) to the flask.

  • Amine Addition: Inject pyrrolidine (1.2 equiv, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 4–6 hours. Monitor the disappearance of the aryl bromide peak via GC-MS.

  • Quenching & Workup: Cool to room temperature. Filter the mixture through a short pad of Celite under a blanket of argon to remove palladium black and inorganic salts. Wash the pad with anhydrous ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (neutral alumina, hexane/ethyl acetate gradient) to yield 1-(benzo[b]thiophen-2-yl)pyrrolidine.

  • Storage: Immediately flush the purified product vial with argon and store at -20°C.

Caption: Synthetic workflow for 1-(benzo[b]thiophen-2-yl)pyrrolidine via Pd-catalyzed amination.

Protocol 2: In Vitro Microsomal Stability (HLM) Assay

Causality & Logic: Pyrrolidine rings are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, which forms reactive iminium intermediates that can covalently bind to proteins, causing toxicity. Evaluating the intrinsic clearance ( CLint​ ) of benzothiophene-pyrrolidine derivatives early in the discovery pipeline is critical to ensure the structural modifications (e.g., dione formation or steric shielding) have successfully mitigated this metabolic liability.

Self-Validation Checkpoint: The inclusion of a positive control (e.g., Verapamil or Dextromethorphan) validates the enzymatic activity of the microsome batch. A negative control (no NADPH) confirms that degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1.25x master mix containing Human Liver Microsomes (HLM, final concentration 0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (final concentration 1 µM, max 0.1% DMSO) to the master mix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze the remaining parent compound percentage over time using LC-MS/MS (MRM mode) to calculate t1/2​ and CLint​ .

Pharmacological Applications: CNS Target Modulation

The benzothiophene-pyrrolidine motif is highly effective in CNS drug design. Recently, derivatives featuring a pyrrolidine-2,5-dione moiety attached to the benzothiophene core have been identified as potent antiseizure and antinociceptive agents [1].

Mechanistically, these compounds exert their effect by binding to Site 2 of the neuronal Voltage-Gated Sodium Channel (VGSC). The benzothiophene core anchors the molecule via hydrophobic interactions within the channel pore, while the functionalized pyrrolidine ring interacts with the voltage-sensor domains. This state-dependent blockade prevents the influx of Na+ , thereby stabilizing the neuronal membrane, reducing the presynaptic release of excitatory neurotransmitters (like glutamate), and ultimately suppressing seizure propagation and neuropathic pain signaling.

Caption: Pharmacological mechanism of benzothiophene-pyrrolidine derivatives in CNS hyperexcitability.

References

  • Obniska, J., et al. "Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation." Pharmaceuticals, vol. 17, no. 11, 2024, p. 1532. Available at:[Link]

  • Gevorgyan, A., et al. "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities." Organometallics, vol. 40, no. 21, 2021. Available at:[Link]

  • Pathak, S., et al. "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry, vol. 20, no. 9, 2024, pp. 839-854. Available at:[Link]

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacological Characterization of 1-(1-Benzothiophen-2-yl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Introduction & Pharmacological Context

The 1-(1-Benzothiophen-2-yl)pyrrolidine scaffold is a privileged chemical structure in modern neuropharmacology. Recent hit-to-lead optimization campaigns have demonstrated that functionalized derivatives of this core (such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones) exhibit profound antiseizure and antinociceptive (analgesic) properties [1].

Mechanistically, these compounds act as state-dependent modulators of neuronal Voltage-Gated Sodium Channels (VGSCs) . By interacting with receptor Site 2 (the batrachotoxin/veratridine binding pocket), these derivatives stabilize the inactivated state of the channel, thereby suppressing the high-frequency ectopic neuronal discharges responsible for seizures and neuropathic pain [2].

Because these agents target the central nervous system (CNS), designing an in vivo study requires meticulous attention to formulation, pharmacokinetics (PK), and the therapeutic window. As a Senior Application Scientist, I have structured this guide to detail the causality behind each methodological choice, ensuring your preclinical data is robust, reproducible, and translationally relevant.

Physicochemical Properties & Formulation Strategy

Benzothiophene-pyrrolidine derivatives are inherently lipophilic (calculated LogP typically ranges from 2.5 to 4.5). While this lipophilicity is excellent for blood-brain barrier (BBB) penetration, it presents a significant hurdle for aqueous formulation.

Expertise & Causality Insight: Administering a poorly formulated lipophilic drug intravenously (IV) or intraperitoneally (IP) often results in in vivo precipitation. This not only causes localized tissue necrosis but also leads to erratic absorption profiles, confounding your PK data. Therefore, a co-solvent system is mandatory for systemic administration, whereas a viscous suspension is acceptable for oral (PO) dosing.

Table 1: Standardized Formulation and Quantitative Dosing Parameters
ParameterRecommended SpecificationCausality / Rationale
IV / IP Vehicle 10% DMSO + 10% Tween-80 + 80% SalineDMSO solubilizes the core; Tween-80 acts as a surfactant to prevent precipitation when diluted with the aqueous saline phase.
PO Vehicle 0.5% Methylcellulose (MC) in dH₂OForms a stable, viscous microsuspension ideal for gastric absorption without co-solvent toxicity.
Efficacy Dose (IP) 24 – 45 mg/kgValidated ED₅₀ range for suppressing 6 Hz psychomotor seizures and oxaliplatin-induced allodynia [1].
Toxicity Limit (IP) > 120 – 200 mg/kgTD₅₀ threshold for acute motor impairment (neurotoxicity) as measured by the Rotarod test [1].
Protective Index (PI) PI = TD₅₀ / ED₅₀ (Target: > 4.0)A PI > 4.0 indicates a safe therapeutic window for advancing CNS drug candidates.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Formulation Preparation (IV/IP)
  • Weighing: Accurately weigh the 1-(1-Benzothiophen-2-yl)pyrrolidine derivative into a clear glass vial.

  • Solubilization: Add DMSO to achieve exactly 10% of the final target volume. Vortex until the powder is completely dissolved.

  • Surfactant Addition: Add Tween-80 (10% of final volume). Vortex vigorously for 1 minute to ensure micelle formation.

  • Aqueous Phase: Slowly add sterile saline (80% of final volume) dropwise while continuously vortexing.

Self-Validation Check: Hold the vial against a bright light source. The solution must be perfectly clear. The presence of a milky hue or micro-crystals indicates precipitation. If observed, the formulation has failed and must be discarded, as injecting a suspension IV will cause micro-embolisms and artificially lower Cmax​ .

Protocol B: Pharmacokinetic (PK) and CNS Penetration Profiling

To confirm that the behavioral effects are centrally mediated, we must establish the brain-to-plasma partition coefficient ( Kp​ ).

  • Administration: Inject mice (n=3 per time point) with 30 mg/kg IP of the formulated compound.

  • Blood Sampling: Collect 50 µL of blood via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K₂-EDTA tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Tissue Harvesting: Euthanize a parallel cohort at the estimated Tmax​ (typically 0.5 - 1 hour). Perfuse the animal with ice-cold saline to remove intravascular blood, then harvest the whole brain.

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenate using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • LC-MS/MS Analysis: Quantify the analyte concentration to calculate AUC, Cmax​ , and clearance.

Expertise & Causality Insight: A brain-to-plasma ratio ( Kp​ ) > 0.3 is generally required to confirm sufficient target engagement for VGSC modulators. If Kp​ < 0.1, the compound is likely a substrate for P-glycoprotein (P-gp) efflux pumps, and structural optimization is required before proceeding to behavioral assays.

Protocol C: In Vivo Efficacy (6 Hz Psychomotor Seizure Model)

The 6 Hz model is prioritized over the Maximal Electroshock (MES) model because it specifically identifies compounds effective against therapy-resistant limbic seizures [1].

  • Pre-treatment: Administer the compound (e.g., 30 mg/kg IP) 30 minutes prior to the electrical stimulus.

  • Anesthesia: Apply one drop of 0.5% tetracaine to the corneas of the mouse to ensure ethical compliance and local anesthesia.

  • Stimulus Delivery: Apply a 6 Hz, 32 mA electrical stimulus for 3 seconds via corneal electrodes.

  • Observation: Monitor the animal for the presence of a seizure, defined as forelimb clonus, Straub tail, or loss of righting reflex within 10 seconds post-stimulus.

Self-Validation Check: Always run a positive control cohort using Valproic Acid (150 mg/kg IP). If the positive control fails to protect against seizures, the electrical stimulus parameters or electrode placements are flawed and the system must be recalibrated.

System Workflows & Mechanistic Visualizations

PK_PD_Workflow A Formulation (DMSO/Tween/Saline) B Administration (IV, IP, PO) A->B C PK Sampling (Plasma & Brain) B->C Time-course D PD Assays (MES, 6Hz, Formalin) B->D Dose-response E LC-MS/MS Quantification C->E F Efficacy & Neurotoxicity Analysis D->F

Caption: In Vivo PK/PD Workflow for Benzothiophene-Pyrrolidine Derivatives.

Mechanism A 1-(1-Benzothiophen-2-yl)pyrrolidine Derivatives B Neuronal VGSC (Site 2 Binding) A->B High Affinity Interaction C Modulation of Gating Kinetics (State-dependent Block) B->C D Reduction of Ectopic Discharges C->D E Antiseizure & Analgesic Phenotype D->E

Caption: Pharmacological Mechanism: VGSC Site 2 Modulation by Benzothiophene-Pyrrolidines.

References

  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation Source: PMC / NIH URL: 1

  • Title: Chemical and Biological Tools for the Study of Voltage-Gated Sodium Channels in Electrogenesis and Nociception Source: PMC / NIH URL: 2

Sources

Application Note: Quantitative Determination of 1-(1-Benzothiophen-2-yl)pyrrolidine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-(1-Benzothiophen-2-yl)pyrrolidine, a novel psychoactive substance (NPS), in common biological matrices such as whole blood, plasma, and urine. The protocols provided herein are designed for researchers, forensic toxicologists, and drug development professionals, offering comprehensive guidance on sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are grounded in established principles for the analysis of new psychoactive substances, ensuring both scientific integrity and practical applicability.[1][2][3]

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology laboratories.[2] 1-(1-Benzothiophen-2-yl)pyrrolidine is a designer drug with a structure that suggests potential stimulant or hallucinogenic properties. Its core structure features a pyrrolidine ring, a common moiety in many NPS.[4] The benzothiophene group contributes to the molecule's lipophilicity. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, clinical diagnostics, and forensic investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique for the forensic identification of illicit substances due to its high sensitivity, specificity, and the availability of extensive spectral libraries for compound identification.[5][6][7] This application note details optimized protocols for the extraction and subsequent GC-MS analysis of 1-(1-Benzothiophen-2-yl)pyrrolidine from biological samples.

Chemical Properties of the Analyte

  • IUPAC Name: 1-(1-Benzothiophen-2-yl)pyrrolidine

  • Molecular Formula: C12H13NS

  • Molecular Weight: 203.31 g/mol

  • Structure: A tertiary amine with a benzothiophene moiety attached to the nitrogen of a pyrrolidine ring.[8][9][10][11][12][13][14]

  • Expected Properties: The tertiary amine nature and the relatively non-polar benzothiophene group suggest moderate to good solubility in organic solvents and sufficient volatility for GC analysis.[4] Derivatization, often required for primary and secondary amines to improve volatility and peak shape, may not be essential for this tertiary amine but can be explored for enhanced sensitivity.[15][16][17]

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method is critical for removing matrix interferences and concentrating the analyte.[18][19][20] We present protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), allowing laboratories to choose based on available resources and desired throughput.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of drugs from biological fluids.[21][22][23] The protocol below is optimized for basic compounds like 1-(1-Benzothiophen-2-yl)pyrrolidine.

Protocol: LLE for Blood, Plasma, or Urine

  • Sample Aliquoting: Pipette 1 mL of the biological sample (whole blood, plasma, or urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time).

  • Alkalinization: Add 1 mL of 1M sodium hydroxide solution to adjust the sample pH to >10. This ensures the tertiary amine is in its free base form, maximizing its partitioning into the organic solvent.

  • Extraction: Add 5 mL of a suitable organic solvent. A mixture of methyl tert-butyl ether (MTBE) and butyl acetate (1:1, v/v) is recommended for good recovery of a broad range of NPS.[3]

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample 1 mL Biological Sample (Blood, Plasma, or Urine) IS Add Internal Standard Sample->IS Alkalinize Add 1M NaOH (pH > 10) IS->Alkalinize AddSolvent Add 5 mL MTBE/Butyl Acetate (1:1) Alkalinize->AddSolvent Vortex Vortex (10 min) AddSolvent->Vortex Centrifuge Centrifuge (3000 rpm, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE, with polymeric sorbents being a popular choice for bioanalytical applications.[24][25][26]

Protocol: SPE for Blood, Plasma, or Urine

  • Sample Pre-treatment:

    • Blood/Plasma: Dilute 1 mL of the sample with 1 mL of 2% ammonium hydroxide solution.[24]

    • Urine: Dilute 1 mL of the sample with 1 mL of deionized water.[26]

  • Internal Standard Spiking: Add an appropriate internal standard to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample 1 mL Biological Sample Pretreat Pre-treat Sample (Dilution) Sample->Pretreat IS Add Internal Standard Pretreat->IS Condition Condition SPE Cartridge (Methanol, Water) IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate to Dryness (N2, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point for method development.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of compounds.[5]
Injection Volume1 µL
Inlet Temperature280°CEnsures complete vaporization of the analyte.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Carrier GasHelium at a constant flow of 1.2 mL/minInert and provides good chromatographic resolution.
Oven ProgramInitial temp: 100°C, hold for 1 min
Ramp: 20°C/min to 300°CA moderate ramp rate for good separation.
Hold at 300°C for 5 minEnsures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra and enabling library searching.[6]
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full scan for identification, SIM for enhanced sensitivity in quantification.
Expected Mass Spectrum
Key FragmentsExpect fragments corresponding to the benzothiophene cation, the pyrrolidine ring, and the molecular ion.Fragmentation patterns are crucial for identification.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines such as those from the FDA or SWGTOX.[1][27][28][29][30][31]

Validation ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., ±20%).[3]
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at the LOQ).[3]
Precision (CV%) ≤15% (≤20% at the LOQ).[3]
Recovery Consistent and reproducible across the concentration range.
Matrix Effects Assessed to ensure that endogenous components do not interfere with quantification.
Stability Evaluated under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The protocols outlined in this application note provide a robust framework for the GC-MS analysis of 1-(1-Benzothiophen-2-yl)pyrrolidine in biological matrices. Both LLE and SPE sample preparation methods offer effective means of isolating the analyte, with the final choice depending on laboratory-specific needs. The provided GC-MS parameters serve as a solid starting point for method development and validation. Adherence to rigorous validation procedures is essential to ensure the generation of accurate and defensible data in both clinical and forensic settings.

References

  • Nisbet, L.A., Wylie, F.M., Logan, B.K., & Scott, K.S. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 346–352. Available at: [Link]

  • Wylie, F. M., Logan, B. K., & Scott, K. S. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology. Available at: [Link]

  • Asif, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. Available at: [Link]

  • Wan, R., et al. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. PubMed. Available at: [Link]

  • Mohamed, K. M., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Available at: [Link]

  • ResearchGate. (2020). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Available at: [Link]

  • Bentham Open. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal. Available at: [Link]

  • Leutzinger, E., et al. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Available at: [Link]

  • Patsnap Eureka. (2025). Validating GC-MS for FDA Approved Food Additives. Available at: [Link]

  • Gkaitatzi, K., et al. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. PubMed. Available at: [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • The Aquila Digital Community. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. Available at: [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ACS Publications. (1996). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry. Available at: [Link]

  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • Chemspace. (n.d.). 1-[(1-benzothiophen-2-yl)methyl]-3-(hydroxymethyl)pyrrolidin-3-ol. Available at: [Link]

  • Amanote Research. (2018). Synthesis, Characterization and Biological Evaluation. Available at: [Link]

  • MDPI. (2020). Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue. Available at: [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • MDPI. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2019). SYNTHESIS OF DISPIRO[1-BENZOTHIOPHENE-2,3'-PYRROLIDINE- 2',3''-INDOLINE]-2'',3-DIONES IN CYCLOADDITION REACTION. Available at: [Link]

  • PubMed. (2024). Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation. Available at: [Link]

  • Journal of the Chemical Society C. (n.d.). Synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens. Available at: [Link]

  • CHIMIA. (n.d.). Modern GC-MS Technology in the Forensic Laboratory. Available at: [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]

  • SciTechnol. (2024). Journal of Forensic Toxicology & Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]

Sources

Application Note: Preclinical Formulation Strategies for 1-(1-Benzothiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Lipophilic Basic Amines (BCS Class II/IV)

Introduction and Physicochemical Profiling

The transition of a New Chemical Entity (NCE) from in vitro discovery to in vivo preclinical testing is frequently bottlenecked by poor aqueous solubility. 1-(1-Benzothiophen-2-yl)pyrrolidine (CAS 19983-26-7) serves as a prototypical example of a highly lipophilic, weakly basic amine. Structurally, it consists of a lipophilic benzothiophene core coupled with a basic pyrrolidine ring.

In preclinical rodent studies, administering such compounds presents a distinct pharmacokinetic challenge: pH-dependent solubility and intestinal precipitation .

The Causality of In Vivo Precipitation

The pyrrolidine nitrogen typically exhibits a pKa between 8.0 and 9.0. When administered orally, the compound is readily protonated in the acidic environment of the stomach (pH 1.5–2.0), forming a highly soluble ionized species [1]. However, as the drug transits into the neutral environment of the small intestine (pH 6.5–7.5), the microenvironmental pH approaches the compound's pKa. This shifts the equilibrium toward the un-ionized, highly lipophilic free base. The sudden drop in solubility triggers rapid supersaturation and subsequent crystalline precipitation, severely truncating systemic absorption and masking the compound's true pharmacological efficacy [2].

To overcome this, formulation scientists must engineer vehicles that not only solubilize the API in the dosing syringe but also maintain it in a dissolved state throughout the gastrointestinal tract.

GI_Absorption Dose Oral Administration (Solubilized Basic Amine) Stomach Stomach (pH 1-2) Maintained Solubility (Ionized State) Dose->Stomach Intestine Small Intestine (pH 6-7) De-protonation to Free Base Stomach->Intestine Precipitation Precipitation (Poorly Soluble Free Base) Intestine->Precipitation Rapid Kinetics Absorption Membrane Permeation (Systemic Circulation) Intestine->Absorption Dissolved Fraction Precipitation->Absorption Slow Re-dissolution Excipient Polymeric Precipitation Inhibitors (e.g., Eudragit EPO / HPMC) Excipient->Intestine Maintains Supersaturation

Absorption vs. precipitation dynamics of basic amines in the gastrointestinal tract.

Preclinical Formulation Strategies

To establish an enabling formulation for 1-(1-Benzothiophen-2-yl)pyrrolidine, three primary strategies are employed based on the required dose and route of administration.

Strategy 1: In Situ Salt Formation and pH Adjustment

For intravenous (IV) or low-dose oral (PO) administration, lowering the pH of the vehicle (e.g., using 0.1 N HCl or citrate buffer at pH 3.0) forces the pyrrolidine ring into its protonated state, maximizing aqueous solubility [3]. While simple, this approach provides no protection against intestinal precipitation once the pH neutralizes in vivo.

Strategy 2: Co-Solvent and Surfactant Systems

To achieve higher concentrations, co-solvents (e.g., PEG 400, Propylene Glycol) are used to lower the dielectric constant of the aqueous vehicle, reducing the energy required to solvate the lipophilic benzothiophene moiety [1]. Surfactants (e.g., Tween 80, Cremophor EL) are added above their Critical Micelle Concentration (CMC) to sequester the free base within hydrophobic micellar cores, preventing nucleation.

Strategy 3: The "Spring and Parachute" Approach

For high-dose toxicology studies, a purely solubilized state may be impossible to achieve without exceeding excipient toxicity limits. Here, amorphous solid dispersions or stabilized microsuspensions are used. The drug is forced into a supersaturated state (the "spring"), while polymers like Hydroxypropyl Methylcellulose (HPMC) or Eudragit EPO act as precipitation inhibitors (the "parachute"). These polymers sterically and ionically hinder crystal lattice formation, maintaining the drug in a metastable state long enough for absorption [4].

G Start Physicochemical Profiling (pKa, LogP, Melting Point) Solubility Aqueous Solubility > 1 mg/mL? Start->Solubility Aqueous Aqueous Solution (Buffer/Saline) Solubility->Aqueous Yes pKaCheck Is API Ionizable? (Basic Amine) Solubility->pKaCheck No pHAdjust pH Adjustment / In Situ Salt Formation pKaCheck->pHAdjust Yes (pKa > 6) Cosolvent Co-solvent / Surfactant (PEG400, Tween 80) pKaCheck->Cosolvent No / High LogP pHAdjust->Cosolvent Inadequate Solubility Suspension Stabilized Suspension / Solid Dispersion Cosolvent->Suspension Precipitation / Toxicity Risk

Preclinical formulation decision tree for lipophilic basic amines.

Quantitative Excipient Tolerability Data

When designing preclinical formulations, the physiological limits of the animal model dictate excipient selection. Exceeding the Maximum Tolerated Dose (MTD) of an excipient can cause vehicle-induced toxicity, confounding study results [1].

Table 1: Common Preclinical Excipients and Rodent Tolerability Limits

Excipient / VehicleFunctional RoleMechanism of ActionMax Recommended Vol % (PO, Rodent)Max Recommended Vol % (IV, Rodent)
PEG 400 Co-solventReduces dielectric constant≤ 50%≤ 20%
Propylene Glycol Co-solventReduces dielectric constant≤ 30%≤ 20%
Tween 80 SurfactantMicellar solubilization≤ 10%≤ 5%
Cremophor EL SurfactantMicellar solubilization≤ 10%≤ 10% (Risk of anaphylaxis)
DMSO SolubilizerDisrupts solute crystal lattice≤ 10%≤ 10%
HPMC (0.5%) Suspending AgentSteric precipitation inhibition100% (as base vehicle)N/A (Emboli risk)
0.1 N HCl pH ModifierIn situ protonation of amines100% (as base vehicle)N/A (Hemolysis risk)

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow incorporates analytical checkpoints to ensure that the physical state of the formulation is definitively known prior to in vivo dosing.

Protocol A: Tiered Solubility and Stability Screening

Objective: To empirically determine the maximum kinetic solubility of 1-(1-Benzothiophen-2-yl)pyrrolidine across a matrix of biocompatible vehicles.

  • Preparation of API Stock: Accurately weigh 10.0 mg of 1-(1-Benzothiophen-2-yl)pyrrolidine into a series of 2.0 mL glass HPLC vials.

  • Vehicle Addition: Add 1.0 mL of the target vehicle (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) to each vial.

  • Mechanical Agitation: Vortex each vial for 2 minutes at 2500 RPM. Follow with bath sonication for 15 minutes at 25°C.

    • Causality Note: Sonication imparts acoustic cavitation energy, breaking up agglomerates and accelerating the dissolution kinetics of the lipophilic powder.

  • Equilibration: Place vials on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Self-Validation Step): Centrifuge the vials at 10,000 × g for 15 minutes.

    • Critical Check: Visual inspection must confirm a clear supernatant. Any turbidity indicates the API has exceeded its solubility limit.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify the dissolved API concentration via HPLC-UV (λ = 254 nm).

  • Stability Check: Store the remaining supernatant at room temperature for 48 hours. Re-analyze via HPLC. A recovery of <95% indicates chemical degradation or delayed precipitation, rendering the vehicle unsuitable for multi-day dosing paradigms.

Protocol B: Preparation of a Co-Solvent/Surfactant Dosing Solution (PO/IV)

Objective: To formulate a 5 mg/mL clear solution for pharmacokinetic profiling. Selected Vehicle: 5% DMSO / 10% Tween 80 / 40% PEG 400 / 45% Saline.

  • Solubilization Phase: Weigh 50.0 mg of 1-(1-Benzothiophen-2-yl)pyrrolidine into a 15 mL glass scintillation vial.

  • DMSO Addition: Add 0.5 mL of DMSO. Vortex until the API is completely dissolved. (DMSO acts as the primary solvent to break the crystal lattice).

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 1 minute.

    • Causality Note: Adding the surfactant directly to the DMSO-solubilized API ensures the drug is partitioned into the hydrophobic micelle cores before water is introduced.

  • Co-Solvent Addition: Add 4.0 mL of PEG 400 and mix thoroughly by inversion.

  • Aqueous Quench: Dropwise, add 4.5 mL of 0.9% Saline while continuously stirring at 500 RPM on a magnetic stir plate.

    • Self-Validation Step: If the solution turns cloudy during the aqueous quench, localized supersaturation has occurred. The formulation has failed and must be discarded. A successful formulation will remain optically clear.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible nucleated particles prior to dosing.

Protocol C: Preparation of a Stabilized Microsuspension (High-Dose Toxicology)

Objective: To formulate a 50 mg/mL uniform suspension for oral gavage toxicology studies. Selected Vehicle: 0.5% HPMC / 0.1% Tween 80 in Deionized Water.

  • Vehicle Preparation: Heat 50 mL of deionized water to 80°C. Slowly sift 0.5 g of HPMC (Methocel E5) into the vortex of the stirring water to prevent lumping. Remove from heat, add 0.1 g of Tween 80, and add cold water to reach a final volume of 100 mL. Stir overnight at 4°C to ensure complete polymer hydration.

  • API Wetting: Weigh 500 mg of finely milled 1-(1-Benzothiophen-2-yl)pyrrolidine into a mortar. Add 500 µL of the HPMC/Tween vehicle and triturate with a pestle to form a smooth, homogenous paste.

    • Causality Note: The Tween 80 reduces the interfacial tension between the hydrophobic API crystals and the aqueous vehicle, preventing the powder from floating and agglomerating.

  • Geometric Dilution: Gradually add the remaining vehicle in 2 mL increments, triturating continuously until 10 mL is reached.

  • Homogenization: Transfer the suspension to a beaker and process with a rotor-stator homogenizer (e.g., Polytron) at 10,000 RPM for 3 minutes in an ice bath (to prevent thermal degradation).

  • Self-Validation Step (Dose Uniformity): Extract three 100 µL aliquots from the top, middle, and bottom of the suspension while stirring. Dissolve each aliquot in 10 mL of Acetonitrile and quantify via HPLC. The Relative Standard Deviation (RSD) between the three samples must be ≤ 5% to validate the suspension's homogeneity for accurate in vivo dosing.

References

  • Shah SM, Jain AS, Nerurkar MJ. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014;15(5):1307-1323. URL: [Link]

  • Kalepu S, Nekkanti V. Can formulation and drug delivery reduce attrition during drug discovery and development—review of feasibility, benefits and challenges. Acta Pharmaceutica Sinica B. 2015;5(5):446-461. URL: [Link]

  • Serajuddin AT. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-616. URL: [Link]

  • European Patent Office. NOVEL PHARMACEUTICAL COMPOSITIONS FOR BASIC OR NEUTRAL, LOW MOLECULAR WEIGHT COMPOUNDS. EP3668484B1. 2017.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(1-Benzothiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific synthetic bottlenecks encountered when synthesizing 1-(1-Benzothiophen-2-yl)pyrrolidine (also known as 2-(pyrrolidin-1-yl)benzo[b]thiophene).

While the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-bromobenzothiophene with pyrrolidine is the most direct synthetic route[1], the electron-rich nature of the benzothiophene core and the lability of the resulting 2-aminobenzothiophene product present unique challenges[2]. This guide provides the mechanistic causality behind experimental choices, optimization matrices, and a self-validating protocol to ensure high yield and purity.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first understand the catalytic cycle. The reaction relies on a delicate balance of steric and electronic factors to drive the active Pd(0) species through oxidative addition, amine coordination, deprotonation, and finally, reductive elimination[3][4].

CatalyticCycle Pd0 Active Pd(0)-RuPhos Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 2-Bromobenzothiophene AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Pyrrolidine + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 1-(1-Benzothiophen-2-yl)pyrrolidine

Buchwald-Hartwig catalytic cycle for 1-(1-Benzothiophen-2-yl)pyrrolidine synthesis.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst Activation (RuPhos Pd G3 + NaOtBu) Step1->Step2 Step3 3. Reactant Addition (2-Bromobenzothiophene + Pyrrolidine) Step2->Step3 Step4 4. Heating & Stirring (85°C, 12 hrs) Step3->Step4 Step5 5. Workup & Extraction (Degassed Solvents) Step4->Step5 Step6 6. Purification (Et3N-Deactivated Silica) Step5->Step6 Step7 7. Storage (Argon, -20°C) Step6->Step7

Experimental workflow for the air-free synthesis and isolation of 1-(1-Benzothiophen-2-yl)pyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion stalls at 30-40%, and I recover unreacted 2-bromobenzothiophene. What is causing catalyst deactivation? Causality: The sulfur atom in the benzothiophene core is a soft Lewis base that can coordinate to the soft Palladium center, effectively poisoning the catalyst and stalling the cycle. Additionally, off-cycle Pd-bis(amine) resting states can trap the active catalyst[3]. Solution: Shift the equilibrium by using a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos [3]. RuPhos is specifically optimized to accommodate cyclic secondary amines like pyrrolidine while providing enough steric bulk to prevent sulfur coordination[3][4]. To ensure rapid initiation, use a pre-activated catalyst like RuPhos Pd G3 rather than generating the active species in situ from Pd₂(dba)₃.

Q2: I am observing a significant amount of unsubstituted benzothiophene in my crude NMR. How do I prevent this hydrodehalogenation? Causality: Hydrodehalogenation is a common side reaction. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (from the amine or trace moisture) followed by reductive elimination, or when the base acts as a hydride donor[3]. Solution: Ensure strictly anhydrous conditions. If using sodium tert-butoxide (NaOtBu), ensure the reagent is fresh and stored in a glovebox; partially hydrolyzed alkoxides exacerbate this issue. If the problem persists, switch to a milder, non-nucleophilic base such as anhydrous Cs₂CO₃ in 1,4-dioxane.

Q3: The reaction goes to completion, but my isolated yield is abysmal, and I see dark streaking on the TLC plate. What went wrong during purification? Causality: 1-(1-Benzothiophen-2-yl)pyrrolidine is an exceptionally electron-rich molecule with enamine-like character embedded in the aromatic system. Literature confirms that 2-aminobenzothiophenes are highly labile, prone to rapid air oxidation, and undergo severe acid-catalyzed decomposition on standard silica gel[2]. Solution:

  • Basify the Silica: Pre-treat your silica gel column with 1-5% triethylamine (Et₃N) in hexanes to neutralize acidic silanol sites.

  • Minimize Air Exposure: Perform the workup using degassed solvents and evaporate under an inert atmosphere.

  • Storage: The purified product is not bench-stable. It must be stored immediately in a freezer (-20 °C) under an argon atmosphere[2].

Quantitative Data: Reaction Optimization Matrix

To prevent trial-and-error, refer to the following matrix summarizing the causality behind various reaction conditions.

LigandBaseSolventTemp (°C)Expected YieldMechanistic Rationale
dppf NaOtBuToluene100< 20%Insufficient steric bulk leads to severe sulfur poisoning and slow reductive elimination.
BINAP Cs₂CO₃1,4-Dioxane10030-40%Bidentate ligand restricts the necessary geometry for efficient secondary amine binding.
XPhos K₃PO₄t-Amyl OH10070-80%Good steric protection, but less optimal for cyclic secondary amines compared to RuPhos.
RuPhos NaOtBuToluene85> 85% Optimal. Ideal steric bulk for pyrrolidine binding; promotes rapid reductive elimination[3][4].

Standardized Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Glovebox Preparation

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-bromobenzothiophene (1.0 equiv, 1.0 mmol), RuPhos Pd G3 precatalyst (3 mol%, 0.03 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Note: Ensure the NaOtBu is white and free-flowing. Clumpy base indicates hydrolysis, which will cause hydrodehalogenation[3].

Step 2: Solvent & Amine Addition

  • Add anhydrous, thoroughly degassed toluene (5.0 mL, 0.2 M) to the Schlenk tube.

  • Add pyrrolidine (1.2 equiv, 1.2 mmol) via a micro-syringe. Seal the tube with a Teflon valve.

Step 3: Reaction & Self-Validation

  • Remove the tube from the glovebox and heat at 85 °C in an oil bath for 12 hours.

  • Self-Validation Check: Under a positive flow of argon, pull a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹H NMR. Confirm the disappearance of the 2-bromobenzothiophene proton signal at ~7.4 ppm before proceeding to workup.

Step 4: Anaerobic Workup

  • Cool the reaction to room temperature.

  • Dilute with degassed ethyl acetate (10 mL) and filter through a short pad of Celite (pre-wetted with EtOAc containing 1% Et₃N) to remove Pd black and inorganic salts. Concentrate under reduced pressure.

Step 5: Deactivated Purification

  • Prepare a flash chromatography column using silica gel slurried in Hexanes containing 5% Et₃N. Flush the column with 2 column volumes of the same solvent to fully deactivate the silica.

  • Load the crude mixture and elute with a gradient of Hexanes/EtOAc (containing 1% Et₃N).

Step 6: Storage

  • Immediately transfer the isolated product to an amber vial.

  • Purge the vial with argon, seal tightly with Parafilm, and store at -20 °C[2].

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics - ACS Publications URL
  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination Source: Benchchem URL
  • Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand Source: The Journal of Organic Chemistry - ACS Publications URL
  • 2-Bromo-5-methoxybenzo[b]thiophene Product Information Source: Benchchem URL

Sources

Technical Support Center: Refining Liquid-Liquid Extraction Protocols for 1-(1-Benzothiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the liquid-liquid extraction (LLE) of 1-(1-Benzothiophen-2-yl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting extraction protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the liquid-liquid extraction of 1-(1-Benzothiophen-2-yl)pyrrolidine?

The extraction of this compound relies on the principles of acid-base extraction.[1] 1-(1-Benzothiophen-2-yl)pyrrolidine is a basic compound due to the nitrogen atom in the pyrrolidine ring. This allows for its selective transfer between two immiscible liquid phases (typically an organic solvent and an aqueous solution) by altering the pH.

  • In Acidic Conditions (Low pH): The basic pyrrolidine nitrogen is protonated, forming a positively charged ammonium salt. This salt is ionic and therefore soluble in the aqueous phase.

  • In Basic Conditions (High pH): The ammonium salt is deprotonated, returning the compound to its neutral, "free base" form. In its neutral state, the molecule is less polar and preferentially soluble in an organic solvent.[2]

This pH-dependent solubility allows for its separation from acidic and neutral impurities.

Q2: How do I choose the most suitable organic solvent for the extraction?

Solvent selection is critical and depends on several factors: solubility, selectivity, density, and immiscibility with water.[3][4] The ideal solvent should readily dissolve the neutral form of 1-(1-Benzothiophen-2-yl)pyrrolidine while being immiscible with the aqueous phase.

  • Solubility and Selectivity: The solvent must have a high affinity for the target compound to ensure a high distribution coefficient (K), which maximizes extraction efficiency.[3][4]

  • Immiscibility: The solvent must not be miscible with water to ensure clean phase separation.

  • Density: Knowing the solvent's density relative to water is crucial for identifying the upper and lower layers in the separatory funnel.

Table 1: Properties of Common Organic Solvents for LLE

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Water Miscibility
Diethyl Ether0.7132.834.6Low
Ethyl Acetate0.9024.477.1Moderate
Dichloromethane (DCM)1.3263.139.6Low
Toluene0.8672.4110.6Very Low
Hexanes~0.6590.1~69Very Low

For 1-(1-Benzothiophen-2-yl)pyrrolidine, moderately polar solvents like ethyl acetate or dichloromethane are excellent starting points due to their high solvating power for a wide range of organic compounds.[3]

Q3: What pH should the aqueous phase be for optimal extraction and recovery?

The pH of the aqueous phase must be carefully controlled to manipulate the compound's solubility. The key is the pKa of the conjugate acid of the pyrrolidine nitrogen. While the exact pKa for this specific molecule is not readily published, the pKa of the conjugate acid of pyrrolidine is approximately 11.3.

A general and effective rule is to adjust the pH of the aqueous solution to be at least 2 pH units away from the pKa value.[2][5]

  • To Extract into the Aqueous Layer (Protonation): Adjust the pH to ≤ 9.3 (i.e., at least 2 units below the pKa). A common practice is to use a dilute acid like 1 M HCl to bring the pH down to ~2-4, ensuring complete protonation.[6]

  • To Recover into the Organic Layer (Deprotonation): Adjust the pH to ≥ 13.3 (i.e., at least 2 units above the pKa). This is typically achieved by adding a base like NaOH or Na2CO3 to deprotonate the ammonium salt, making it insoluble in water and extractable into a fresh organic solvent.[2]

Q4: Is a back-extraction step necessary for purification?

Yes, a back-extraction is a crucial step for purifying your target amine from non-basic organic impurities.[2] The process involves first extracting the amine from the initial organic solution into an acidic aqueous layer. This leaves non-basic impurities behind in the original organic layer, which is then discarded. The aqueous layer, now containing the protonated amine salt, is then basified and extracted with a fresh portion of organic solvent. This "back-extraction" recovers the purified amine in its neutral form.

Troubleshooting Guide: Common Experimental Issues

Problem: An Emulsion Has Formed and the Layers Will Not Separate Cleanly.

Q: What is an emulsion and why does it form? An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a cloudy or murky layer between the organic and aqueous phases.[5][7] Emulsions are a very common problem in LLE and often occur when the sample contains surfactant-like compounds (e.g., phospholipids, fatty acids from biological matrices) or when the mixture is agitated too vigorously.[7][8] Vigorous shaking creates fine droplets that are stabilized by impurities, preventing them from coalescing and separating.[8]

Q: How can I prevent an emulsion from forming? Prevention is always more effective than trying to break an established emulsion.[7][8]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle swirling or invert the funnel slowly and repeatedly.[7][8] This provides sufficient surface area for extraction to occur without the high energy that leads to emulsion formation.

Q: My extraction has already formed an emulsion. How can I break it? Several techniques can be employed to disrupt an emulsion. Often, a combination of methods is most effective.

  • Let it Stand: The simplest approach is to allow the separatory funnel to sit undisturbed for some time (10-30 minutes). Sometimes, the layers will separate on their own.[9]

  • Addition of Brine: Add a saturated solution of sodium chloride (NaCl), known as brine. This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases by making the organic components less soluble.[7][8]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the denser and lighter phases to separate.[2]

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool in a filter funnel. The fine particulate matter that often stabilizes an emulsion will be physically disrupted and removed.

  • Temperature Changes: Gently warming the mixture in a warm water bath can sometimes break an emulsion, but this should be done with extreme caution, especially when using volatile solvents like diethyl ether.[10]

Problem: The Yield of 1-(1-Benzothiophen-2-yl)pyrrolidine is Consistently Low.

Q: I've completed the extraction, but my final recovered mass is much lower than expected. What went wrong? Low yield can stem from several factors related to the chemistry and technique of the extraction process.

  • Possible Cause 1: Incorrect pH of the Aqueous Phase.

    • The Science: If the pH of the acidic wash is not low enough, the amine will not be fully protonated, and a significant portion will remain in the initial organic layer, which is then discarded. Conversely, if the pH of the basified aqueous layer is not high enough during back-extraction, the amine salt will not be fully neutralized, preventing its complete transfer into the final organic phase.[11]

    • Solution: Always verify the pH of the aqueous layer using pH paper or a calibrated pH meter after adding acid or base and mixing. Ensure the pH is at least 2 units below the pKa for the acid wash and 2 units above for the base recovery step.[2][5]

  • Possible Cause 2: Insufficient Number of Extractions.

    • The Science: The distribution of a solute between two phases is governed by its partition coefficient. A single extraction rarely transfers 100% of the solute. It is mathematically more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[12]

    • Solution: Instead of one 100 mL extraction, perform three separate extractions using ~33 mL of solvent each time. Combine the organic extracts from each step for the subsequent workup.

  • Possible Cause 3: Incomplete Phase Transfer.

    • The Science: Inadequate mixing prevents the solute from efficiently moving across the phase boundary.

    • Solution: Ensure sufficient contact time and surface area between the two phases by gently inverting the separatory funnel for 1-2 minutes during each extraction step.[2]

Problem: The Final Product is Impure.

Q: My final product shows significant impurities by TLC or NMR analysis. How can I improve the purity? Purity issues often arise from the co-extraction of other components from the initial crude mixture.

  • Possible Cause 1: Co-extraction of Acidic Impurities.

    • The Science: If your crude mixture contains acidic impurities (e.g., unreacted carboxylic acids), they will react with the base during the final recovery step and be extracted along with your amine product.

    • Solution: Before the initial acidic extraction, perform a "basic wash" on the crude organic solution using a mild base like saturated aqueous sodium bicarbonate (NaHCO3).[1][2] This will convert acidic impurities into their water-soluble salts, removing them into the aqueous layer, which can then be discarded.

  • Possible Cause 2: Insufficient Washing of the Final Organic Extract.

    • The Science: The final organic layer containing your purified product may still contain trace amounts of water or dissolved inorganic salts from the basification step.

    • Solution: After the final back-extraction, wash the organic layer with brine (saturated NaCl solution).[13] Brine helps to remove dissolved water from the organic solvent before the final drying step with an agent like Na₂SO₄ or MgSO₄.

Visualized Workflows and Principles

Standard Acid-Base Extraction Workflow

The following diagram illustrates a standard protocol for isolating a basic compound like 1-(1-Benzothiophen-2-yl)pyrrolidine from a mixture containing acidic and neutral impurities.

LLE_Workflow process_node process_node waste_node waste_node product_node product_node start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) wash_base Wash with aq. NaHCO3 start->wash_base sep1 Separate Layers wash_base->sep1 acidic_impurities Aqueous Layer: Acidic Impurities (Waste) sep1->acidic_impurities Discard extract_acid Extract with aq. HCl (pH ~2) sep1->extract_acid Organic Layer sep2 Separate Layers extract_acid->sep2 neutral_impurities Organic Layer: Neutral Impurities (Waste) sep2->neutral_impurities Discard basify Aqueous Layer (Protonated Amine) Add aq. NaOH (pH > 13) sep2->basify Aqueous Layer back_extract Extract with fresh Organic Solvent basify->back_extract sep3 Separate Layers back_extract->sep3 aqueous_waste Aqueous Layer (Waste) sep3->aqueous_waste Discard final_organic Organic Layer (Purified Amine) Wash with Brine, Dry (Na2SO4), Evaporate Solvent sep3->final_organic Organic Layer final_product Purified 1-(1-Benzothiophen-2-yl)pyrrolidine final_organic->final_product

Caption: Workflow for purifying a basic amine from acidic and neutral impurities.

Governing Principle: pH-Dependent Partitioning

This diagram illustrates how pH controls the partitioning of the amine between the organic and aqueous phases.

Caption: Chemical equilibrium governing the acid-base extraction of an amine.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. Available at: [Link]

  • Workup for Removing Amines. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Solvent Selection for Liquid-Liquid Extraction | PDF | Phase (Matter) | Emulsion - Scribd. Available at: [Link]

  • Application of tight membrane extraction for amines separation - Frontiers. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Solvent Extraction Techniques - Organomation. Available at: [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? - ResearchGate. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Available at: [Link]

  • Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA - MDPI. Available at: [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank - ACS Publications. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • New Reactive Extraction Based Reclaiming Technique for Amines Used in Carbon Dioxide Capture Process from Industrial Flue Gases - ACS Publications. Available at: [Link]

  • EP2258674A1 - Method for removal of an organic amine from a hydrocarbon stream - Google Patents.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - Journal of Food and Drug Analysis. Available at: [Link]

  • 5.1: Basic Principles - Chemistry LibreTexts. Available at: [Link]

  • Liquid-Liquid Extraction Principle, Techniques and Optimization - K-Jhil. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. Available at: [Link]

  • Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC - PMC. Available at: [Link]

  • 1-[(1-benzothiophen-2-yl)methyl]-3-(hydroxymethyl)pyrrolidin-3-ol - Chemspace. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • (4-(4-(Benzo(b)thiophen-2-yl)pyrimidin-2-ylamino)phenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone | C28H29N5OS | CID 9549298 - PubChem. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Available at: [Link]

Sources

Technical Support Center: Handling & Storing Hygroscopic 1-(1-Benzothiophen-2-yl)pyrrolidine Salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(1-Benzothiophen-2-yl)pyrrolidine is a lipophilic heteroaryl amine that, when converted to its corresponding salts (e.g., hydrochloride, hydrobromide), exhibits extreme hygroscopicity. This guide provides drug development professionals and synthetic chemists with field-proven methodologies to prevent deliquescence, ensure analytical accuracy, and maintain the integrity of your Active Pharmaceutical Ingredient (API).

Part 1: Mechanistic Insights & FAQs

Q1: Why does my 1-(1-Benzothiophen-2-yl)pyrrolidine salt rapidly turn into a paste or liquid upon exposure to ambient air? A1: This phenomenon is known as deliquescence. The protonated pyrrolidinium nitrogen serves as a potent hydrogen-bond donor, while the anionic counterion (e.g., Cl⁻) acts as an acceptor. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the thermodynamic drive for water molecules to hydrate these ions overcomes the crystal lattice energy. The salt continuously scavenges atmospheric moisture until it dissolves entirely into an aqueous solution. [1]

Q2: How does moisture uptake affect downstream pharmacological assays or organic synthesis? A2: Water acts as both a mass-displacing agent and a reactive nucleophile. If a 10.0 mg sample absorbs 2.0 mg of water, your assumed molarity in a reaction or biological assay will be artificially inflated by 20%, leading to irreproducible dose-response curves. Furthermore, excess moisture can trigger hydrolysis of the benzothiophene-pyrrolidine linkage over time or poison moisture-sensitive catalysts (e.g., Grignard reagents, Lewis acids) used in subsequent synthetic steps. [2]

Q3: What is the best storage protocol for long-term stability? A3: The salt must be stored in a tightly sealed amber glass vial with a PTFE-lined septum, backfilled with an inert gas (Argon or Nitrogen). The vial should then be placed inside a secondary desiccator cabinet containing an aggressive desiccant like Phosphorus Pentoxide (P₂O₅) or activated Molecular Sieves. [3]

Part 2: Desiccant Selection Data

To maintain an environment below the CRH of 1-(1-Benzothiophen-2-yl)pyrrolidine salts, selecting the correct desiccant is critical. The table below summarizes the quantitative and qualitative data for common desiccants.

Desiccant TypeMoisture Absorption CapacityRegeneration TempSuitability for Highly Hygroscopic Salts
Silica Gel High (~40% of its dry weight)120 °CPoor: Releases moisture at higher temps; insufficient for maintaining RH < 10%.
Calcium Chloride Very High (Forms liquid hydrate)200 °CModerate: High capacity, but risks deliquescence of the desiccant itself, causing cross-contamination.
Molecular Sieves (4A) Moderate (~20% of its dry weight)250 °CExcellent: Traps water irreversibly in uniform pores; reliably maintains micro-environment RH < 10%.
Phosphorus Pentoxide (P₂O₅) High (Reacts to form H₃PO₄)N/A (Consumable)Superior: Best for highly deliquescent APIs; chemically consumes water, though requires careful hazardous waste handling.

Part 3: Troubleshooting Guide

Issue: The salt has caked into a hard, solid block inside the storage vial.

  • Causality: Fluctuating storage temperatures caused transient condensation inside the vial, leading to partial dissolution of the salt at the surface and subsequent recrystallization (caking) when temperatures dropped.

  • Solution: Do not forcefully chip the block with a spatula, as this risks micro-spills and contamination. Instead, move the vial to a controlled low-humidity environment (e.g., a glovebox), gently crush the solid using a sterile micro-spatula, and immediately subject the powder to high vacuum drying (see Protocol 2).

Issue: Inconsistent mass readings when transferring the salt to a reaction flask.

  • Causality: The salt is dynamically absorbing moisture from the air while sitting on the analytical balance pan, causing the weight to continuously drift upward.

  • Solution: Utilize the "weighing by difference" technique using a sealed vessel, or perform all weighing operations inside an inert-atmosphere glovebox.

Part 4: Experimental Protocols

Protocol 1: Glovebox-Free Weighing (Weighing by Difference)

This protocol allows for accurate mass determination without a glovebox, utilizing a self-validating mass-balance check.

  • Preparation: Place the stock vial of the 1-(1-Benzothiophen-2-yl)pyrrolidine salt and an empty, oven-dried receiving flask (with a PTFE stopper) into a desiccator for 2 hours to equilibrate to room temperature.

  • Initial Weighing: Quickly transfer the sealed stock vial to an analytical balance. Record the exact mass ( M1​ ).

  • Transfer: Open the stock vial and the receiving flask simultaneously. Rapidly transfer the estimated required amount of salt into the receiving flask. Immediately seal both vessels.

  • Final Weighing: Weigh the sealed stock vial again ( M2​ ).

  • Self-Validation Check: The exact mass of the salt transferred is calculated as M1​−M2​ . To validate the transfer integrity, weigh the receiving flask before and after the transfer; the mass gained by the receiving flask must equal M1​−M2​ (± 0.2 mg). If the receiving flask gained more mass than the stock vial lost, moisture was absorbed during the transfer, and the calculated molarity must be adjusted.

Protocol 2: Recovering and Drying Deliquesced Salts

This protocol recovers API that has absorbed excess moisture and turned into a paste.

  • Dissolution: Dissolve the deliquesced paste in a minimal volume of a dry, volatile, anhydrous solvent (e.g., anhydrous Dichloromethane or Diethyl Ether) under a Nitrogen atmosphere.

  • Transfer: Transfer the solution via a dry syringe into a pre-weighed Schlenk flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, gradually increasing the vacuum to prevent bumping.

  • High-Vacuum Drying: Attach the Schlenk flask to a high-vacuum manifold (Schlenk line) and dry at < 0.1 Torr for 24 hours.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 10 mg aliquot. A water content of < 0.5% w/w validates the drying protocol. Alternatively, the protocol is validated when two successive weighings of the Schlenk flask, separated by 2 hours of vacuum drying, show a mass difference of < 0.1 mg.

Part 5: Visualizing Workflows & Mechanisms

HandlingWorkflow Start Start: Need to weigh hygroscopic salt Glovebox Glovebox Available? Start->Glovebox UseGlovebox Weigh in inert (Ar/N2) atmosphere Glovebox->UseGlovebox Yes UseDesiccator Use dry-bag or weigh by difference Glovebox->UseDesiccator No Store Seal in vial with PTFE septum UseGlovebox->Store UseDesiccator->Store DesiccatorStore Store in desiccator over P2O5 / Sieves Store->DesiccatorStore

Decision tree for handling and storing hygroscopic salts to prevent moisture degradation.

DeliquescenceMechanism DrySalt Dry Salt Crystal (Stable Lattice) Moisture Atmospheric H2O Adsorption DrySalt->Moisture RH > CRH Hydrate Hydrate Formation (Caking/Clumping) Moisture->Hydrate H-bonding to pyrrolidinium Deliquescence Deliquescence (Liquid Solution) Hydrate->Deliquescence Excess H2O Degradation Hydrolysis/Oxidation (API Degradation) Deliquescence->Degradation Time & Temp

Mechanistic pathway of moisture-induced deliquescence and subsequent API degradation.

Part 6: References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group, Department of Chemistry, University of Pittsburgh URL: [Link]

  • Title: The Role of Desiccants in Protecting Hygroscopic Chemicals Source: Ibis Scientific URL: [Link]

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the pharmacological profile of the novel psychoactive substance 1-(1-Benzothiophen-2-yl)pyrrolidine. Due to the limited direct experimental data on this specific compound, this document synthesizes information from structurally related stimulants, particularly those containing benzothiophene and pyrrolidine moieties, to project a likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to inform future research and highlight the structure-activity relationships that govern the stimulant properties of this chemical class.

Introduction: The Emergence of Benzothiophene-Based Stimulants

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continually modifying existing pharmacophores to circumvent legislation and create new products. A notable trend has been the replacement of the phenyl ring in established stimulant scaffolds with other aromatic systems, such as thiophene and its fused derivative, benzothiophene. The benzothiophene moiety is a versatile scaffold found in a wide array of medicinally active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to antidepressant and anticonvulsant effects.[1][2][3][4] Its incorporation into stimulant structures represents a logical step in the evolution of NPS design.

The compound at the center of this guide, 1-(1-Benzothiophen-2-yl)pyrrolidine, combines the benzothiophene core with a pyrrolidine ring, a structural feature common to a class of potent synthetic cathinone stimulants known as "pyrovalerones."[5][6] This structural amalgamation suggests a high likelihood of psychostimulant properties, primarily mediated through interactions with monoamine transporters.

Projected Pharmacological Profile of 1-(1-Benzothiophen-2-yl)pyrrolidine

Based on the established pharmacology of structurally similar compounds, we can project a likely mechanism of action and pharmacological effects for 1-(1-Benzothiophen-2-yl)pyrrolidine.

Mechanism of Action: A Presumed Monoamine Transporter Inhibitor

The defining characteristic of many pyrrolidine-containing stimulants is their potent inhibition of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET), with minimal activity at the serotonin transporter (SERT).[5][6] This profile is exemplified by well-characterized synthetic cathinones such as α-pyrrolidinopentiophenone (α-PVP) and α-pyrrolidinobutiophenone (α-PBP).[7] The pyrrolidine ring is a key pharmacophoric element that confers high affinity for DAT.[5]

Furthermore, the replacement of a phenyl ring with a thiophene ring in stimulants like methamphetamine to create methiopropamine has been shown to retain a stimulant profile, acting as an inhibitor of norepinephrine and dopamine uptake, albeit with reduced potency compared to its parent compound.[8][9] Similarly, α-pyrrolidinopentiothiophenone (α-PVT), a thiophene analog of α-PVP, is presumed to have a similar pharmacological profile to α-PVP.[10]

Therefore, it is highly probable that 1-(1-Benzothiophen-2-yl)pyrrolidine functions as a monoamine transporter reuptake inhibitor , with a primary affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) , and significantly lower affinity for the serotonin transporter (SERT) .

Signaling Pathway: Monoamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Increased Monoamine Concentration Vesicle->Synapse Release MAT Monoamine Transporter (DAT/NET) Compound 1-(1-Benzothiophen-2-yl)pyrrolidine Compound->MAT Inhibition Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Signal Transduction (Stimulant Effects) Receptor->Signal

Caption: Inhibition of monoamine transporters by 1-(1-Benzothiophen-2-yl)pyrrolidine.

Comparative Analysis with Related Stimulants

To contextualize the potential effects of 1-(1-Benzothiophen-2-yl)pyrrolidine, it is instructive to compare its projected profile with that of well-characterized stimulants.

CompoundPrimary Mechanism of ActionReported DAT Affinity (Ki or IC50)Reported NET Affinity (Ki or IC50)Reported SERT Affinity (Ki or IC50)
1-(1-Benzothiophen-2-yl)pyrrolidine Projected: DAT/NET Reuptake InhibitorUnknown Unknown Unknown
α-PVP DAT/NET Reuptake InhibitorHigh (nM range)ModerateLow
α-PBP DAT/NET Reuptake InhibitorHigh (nM range)ModerateLow
Methiopropamine DAT/NET Reuptake Inhibitor0.74 µM0.47 µM> 25 µM[8]
Cocaine DAT/NET/SERT Reuptake InhibitorHigh (nM range)HighHigh
Methamphetamine DAT/NET Releaser/Reuptake InhibitorHigh (nM range)HighModerate

Note: Affinity values can vary depending on the experimental conditions.

The key distinction between 1-(1-Benzothiophen-2-yl)pyrrolidine and stimulants like cocaine is the likely selectivity for DAT and NET over SERT. This selectivity is a hallmark of many synthetic cathinones and is associated with a more classic stimulant profile, characterized by increased locomotor activity, alertness, and reinforcing effects.[7] In contrast to releasing agents like methamphetamine, 1-(1-Benzothiophen-2-yl)pyrrolidine is predicted to act primarily as a reuptake inhibitor, which can result in a different temporal pattern of neurochemical and behavioral effects.

Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-(1-Benzothiophen-2-yl)pyrrolidine, a series of in vitro and in vivo assays are required. The following protocols are standard in the field for the evaluation of novel stimulant compounds.

In Vitro Monoamine Transporter Affinity and Function

Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of 1-(1-Benzothiophen-2-yl)pyrrolidine at human DAT, NET, and SERT.

Experimental Workflow: In Vitro Transporter Assays

cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) MembranePrep Membrane Preparation (for binding assays) CellCulture->MembranePrep SynaptosomePrep Synaptosome Preparation (for uptake assays) CellCulture->SynaptosomePrep BindingAssay Radioligand Binding Assay (e.g., [3H]WIN 35,428 for DAT) MembranePrep->BindingAssay UptakeAssay Neurotransmitter Uptake Assay (e.g., [3H]Dopamine for DAT) SynaptosomePrep->UptakeAssay Ki_calc Ki Calculation (Cheng-Prusoff equation) BindingAssay->Ki_calc IC50_calc IC50 Calculation (Non-linear regression) UptakeAssay->IC50_calc

Caption: Workflow for determining monoamine transporter affinity and function.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of 1-(1-Benzothiophen-2-yl)pyrrolidine.

    • Incubate to allow for competitive binding.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture or Synaptosome Preparation:

    • Use either HEK293 cells expressing the respective transporter or synaptosomes prepared from rodent brain tissue.

  • Uptake Inhibition:

    • Pre-incubate the cells or synaptosomes with varying concentrations of 1-(1-Benzothiophen-2-yl)pyrrolidine.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Termination and Quantification:

    • Terminate the uptake reaction by rapid filtration or washing.

    • Lyse the cells or synaptosomes and quantify the amount of accumulated radioactivity.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of neurotransmitter uptake (IC50).

In Vivo Behavioral Pharmacology

Objective: To assess the stimulant-like effects of 1-(1-Benzothiophen-2-yl)pyrrolidine on locomotor activity in rodents.

Protocol: Locomotor Activity Assessment

  • Animal Acclimation:

    • Individually house mice or rats in locomotor activity chambers and allow them to acclimate for a defined period (e.g., 30-60 minutes).

  • Drug Administration:

    • Administer various doses of 1-(1-Benzothiophen-2-yl)pyrrolidine or a vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Data Collection:

    • Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set duration (e.g., 2-4 hours) using automated activity monitoring systems.

  • Data Analysis:

    • Analyze the data in time bins to assess the onset, magnitude, and duration of the locomotor effects.

    • Compare the effects of different doses to the vehicle control using appropriate statistical methods (e.g., ANOVA).[2]

Structure-Activity Relationships (SAR)

The projected pharmacological profile of 1-(1-Benzothiophen-2-yl)pyrrolidine is a direct consequence of its key structural features:

  • Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle is a well-established pharmacophore for potent dopamine transporter inhibition.[5][6] Its presence is the primary indicator of the compound's stimulant potential.

  • Benzothiophene Moiety: The replacement of the phenyl ring of traditional pyrovalerone-type stimulants with a benzothiophene system is likely to modulate the compound's affinity and selectivity for monoamine transporters. The electron-rich nature of the thiophene ring and the extended aromatic system of the benzothiophene could influence binding interactions within the transporter proteins. Further research is needed to fully elucidate the impact of this substitution on potency and efficacy.

  • Linker: The direct attachment of the pyrrolidine ring to the benzothiophene core is a crucial structural element. The length and nature of the linker between the aromatic system and the amine are known to significantly impact the pharmacological activity of stimulants.

Conclusion and Future Directions

While direct experimental data on 1-(1-Benzothiophen-2-yl)pyrrolidine is currently lacking, a comprehensive analysis of its structural components and comparison with related stimulants strongly suggests that it possesses a pharmacological profile consistent with a potent dopamine and norepinephrine reuptake inhibitor. This profile is predictive of significant psychostimulant effects, including increased locomotor activity and potential for abuse.

Future research should prioritize the empirical characterization of this compound using the methodologies outlined in this guide. Specifically, determining its binding affinities and functional potencies at monoamine transporters is a critical first step. In vivo studies are then necessary to confirm its stimulant effects and to assess its abuse liability using models such as drug self-administration and conditioned place preference. A thorough understanding of the pharmacology of 1-(1-Benzothiophen-2-yl)pyrrolidine and its analogues is essential for both forensic identification and for advancing our knowledge of the structure-activity relationships of this emerging class of novel psychoactive substances.

References

  • Swortwood, M. J., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 8(3), 219-231.
  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.
  • Martínez-Clemente, J., et al. (2020). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. ACS Chemical Neuroscience, 11(15), 2336-2349.
  • Choi, H., et al. (2013). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4902-4905.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Andreasen, J. T., et al. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724.
  • Wróbel, M. Z., et al. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379(5), 34.
  • Bai, R., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6659.
  • Abdel-Aziz, A. A., et al. (2005). Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. Archiv der Pharmazie, 338(4), 169-177.
  • Wróbel, M. Z., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4879.
  • Hancock, A. A., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 18-29.
  • Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810-15815.
  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • Puratchikody, A., & Doble, M. (2009). QSAR Studies on antiepileptic and locomotor in vivo activities of 4,5-diphenyl-1H-imidazoles. Chemical Biology & Drug Design, 74(2), 173-182.
  • Zhou, D., et al. (2008). Studies toward the discovery of the next generation of antidepressants. Part 6: Dual 5-HT1A receptor and serotonin transporter affinity within a class of arylpiperazinyl-cyclohexyl indole derivatives. Bioorganic & Medicinal Chemistry, 16(14), 6707-6723.
  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Rapacz, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Andersen, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4889.
  • Hasenhuetl, P. S., et al. (2025). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 263, 109269.
  • Wang, Y., et al. (2010). The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 196-201.
  • Słoczyńska, K., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 26(19), 15337.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Øiestad, E. L., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002.
  • Al-Obaid, A. M., et al. (1989). Synthesis and neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides. Journal of Medicinal Chemistry, 32(12), 2533-2538.
  • Carroll, F. I., et al. (2012). Dopamine transporter ligands: recent developments and therapeutic potential. Journal of Medicinal Chemistry, 55(8), 3453-3467.
  • Øiestad, E. L., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002.
  • Kulkarni, P., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry.
  • Patrick, K. S., et al. (1997). Pharmacology of Methylphenidate, Amphetamine Enantiomers and Pemoline in Attention-Deficit Hyperactivity Disorder. Human Psychopharmacology: Clinical and Experimental, 12(6), 527-546.
  • Kim, D., et al. (2014). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 5(7), 966-972.
  • de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(9), 2930-2937.
  • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 373(3), 382-390.
  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. In Modern Organic Synthesis.
  • Gharpure, S. J., et al. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850-5855.

Sources

Comparative Guide: Extraction Efficiencies of 1-(1-Benzothiophen-2-yl)pyrrolidine from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The extraction of highly lipophilic basic amines from complex biological matrices like plasma is a critical bottleneck in pharmacokinetic (PK) and toxicological workflows. 1-(1-Benzothiophen-2-yl)pyrrolidine serves as an excellent model compound for this class of molecules.

To design a self-validating extraction protocol, we must first deconstruct the molecule's physicochemical causality:

  • The Pyrrolidine Ring (Basic Center): The secondary/tertiary nitrogen in the pyrrolidine ring typically exhibits a pKa between 8.5 and 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated (ionized), making the molecule highly water-soluble and prone to binding with plasma proteins.

  • The Benzothiophene Core (Lipophilic Center): This fused bicyclic system imparts significant lipophilicity (estimated logP ~ 3.0–4.0), driving non-polar interactions.

Successful extraction requires manipulating the ionization state of the pyrrolidine ring to either force the molecule into an organic solvent (via neutralization) or trap it on a charged sorbent (via protonation).

Comparison of Extraction Modalities

When extracting 1-(1-Benzothiophen-2-yl)pyrrolidine from plasma, four primary methodologies are typically evaluated: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is the simplest method, utilizing organic solvents (e.g., Acetonitrile or Methanol) to denature and crash out plasma proteins[1].

  • Mechanism: Addition of 3–4 volumes of cold solvent disrupts protein folding, releasing bound analytes.

  • Verdict: While rapid, PPT fails to remove endogenous phospholipids, leading to severe ion suppression in downstream LC-MS/MS analysis[2]. It is not recommended for trace-level quantification of lipophilic amines.

Liquid-Liquid Extraction (LLE)

LLE relies on the partition coefficient of the uncharged analyte between an aqueous and an immiscible organic phase[3].

  • Mechanism: By adjusting the plasma pH to > 11 (at least 2 units above the pyrrolidine pKa), the nitrogen is fully deprotonated. The neutral 1-(1-Benzothiophen-2-yl)pyrrolidine readily partitions into a non-polar solvent like Methyl tert-butyl ether (MTBE).

  • Verdict: Yields highly clean extracts but is labor-intensive, difficult to automate, and prone to emulsion formation during vortexing[3].

Supported Liquid Extraction (SLE)

SLE operates on the exact same chemical principles as LLE but replaces the physical shaking step with a solid diatomaceous earth support[4].

  • Mechanism: Basified plasma is loaded onto the porous support, creating a massive surface area. MTBE is then passed through the bed, extracting the neutral free base without the risk of emulsions.

  • Verdict: Excellent alternative to LLE, offering high throughput and automation capabilities[4].

Mixed-Mode Cation Exchange SPE (MCX-SPE)

For basic amines, MCX-SPE is the gold standard[5]. The sorbent contains both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functional groups.

  • Mechanism: Plasma is acidified to pH 3, ensuring the pyrrolidine is 100% protonated. The cation binds ionically to the sulfonic acid groups. Because the ionic bond is incredibly strong, the sorbent can be washed with 100% Methanol to strip away all neutral lipids and phospholipids. The compound is finally eluted using a basic organic solvent (5% NH4OH in Methanol), which neutralizes the pyrrolidine and breaks the ionic interaction.

  • Verdict: Provides the highest recovery and cleanest extract, virtually eliminating matrix effects[5].

Quantitative Performance Data

The following table summarizes the comparative extraction efficiencies for 1-(1-Benzothiophen-2-yl)pyrrolidine across the discussed methodologies.

Performance MetricPPT (Acetonitrile)LLE (MTBE)SLE (MTBE)SPE (MCX)
Absolute Recovery (%) 85 - 95%70 - 80%75 - 85%92 - 98%
Matrix Effect (Ion Suppression) High (> 40%)Low (< 15%)Low (< 15%)Very Low (< 5%)
Phospholipid Removal PoorGoodGoodExcellent
Processing Time (96-well) < 15 mins ~ 60 mins~ 30 mins~ 45 mins
Automation Compatibility HighLowHighHigh

Mechanistic Workflows & Visualizations

G cluster_LLE LLE Workflow cluster_SPE MCX-SPE Workflow Plasma Plasma Sample (Spiked with Compound) LLE_pH Adjust pH > 11 Plasma->LLE_pH SPE_Cond Condition Sorbent (MeOH, H2O) Plasma->SPE_Cond LLE_Solv Add MTBE & Vortex LLE_pH->LLE_Solv LLE_Sep Centrifuge & Collect Organic Phase LLE_Solv->LLE_Sep Evap Evaporate & Reconstitute LLE_Sep->Evap SPE_Load Load Acidified Plasma (pH 3) SPE_Cond->SPE_Load SPE_Wash Wash (2% FA, MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Comparative workflows for LLE and MCX-SPE methodologies.

MCX State1 Step 1: Loading (pH 3) Pyrrolidine is protonated (+) Binds to SO3- on sorbent State2 Step 2: Washing 100% MeOH removes neutral lipophilic matrix State1->State2 Strong ionic retention State3 Step 3: Elution 5% NH4OH neutralizes amine Compound elutes State2->State3 Disruption of ionic bond

Mechanism of Mixed-Mode Cation Exchange (MCX) for basic amines.

Optimized Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange SPE (Recommended)

This protocol utilizes the dual-nature of the MCX sorbent to isolate the basic pyrrolidine ring from neutral plasma lipids.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric Acid (H3PO4). Causality: Drops pH to ~3, disrupting protein binding and ensuring 100% protonation of the pyrrolidine nitrogen.

  • Sorbent Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Sample Loading: Load the pre-treated plasma onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts and polar peptides.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: Removes neutral lipophilic interferences (e.g., phospholipids). The target compound remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the pyrrolidine ring, breaking the ionic bond and allowing the Methanol to elute the free base.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (Alternative)

This protocol relies on driving the compound into an uncharged state for organic partitioning.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M Sodium Hydroxide (NaOH). Causality: Raises pH > 11, fully deprotonating the pyrrolidine ring to its neutral free-base form.

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes. Causality: Maximizes surface area contact between the aqueous and organic phases, allowing the lipophilic benzothiophene core to migrate into the MTBE.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to break any micro-emulsions.

  • Collection & Reconstitution: Carefully transfer 800 µL of the upper organic layer to a clean vial. Evaporate under Nitrogen and reconstitute in 100 µL of LC mobile phase.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1-Benzothiophen-2-yl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide outlines essential personal protective equipment (PPE) and safety protocols for handling 1-(1-Benzothiophen-2-yl)pyrrolidine. The following procedures are based on the known hazards of its constituent moieties, benzothiophene and pyrrolidine, and general best practices for handling novel research chemicals.

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-Benzothiophen-2-yl)pyrrolidine, a conservative approach to safety is imperative. It is prudent to assume the compound is toxic and treat it with the utmost care.[1][2] This guide is designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: A Synthesis of Known Risks

Understanding the potential hazards of 1-(1-Benzothiophen-2-yl)pyrrolidine is foundational to establishing appropriate safety protocols. This assessment is derived from the known properties of its parent compounds, benzothiophene and pyrrolidine.

Benzothiophene Moiety: Benzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds with a wide range of biological activities, including applications as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5][6] While some derivatives are developed for therapeutic use, this inherent bioactivity necessitates careful handling to avoid unintended physiological effects.[4][7] The toxicological properties of many benzothiophene derivatives are not fully characterized.[1]

Pyrrolidine Moiety: Pyrrolidine is classified as a highly flammable liquid and vapor that is toxic if swallowed and causes severe skin burns and eye damage.[8][9] It is harmful if inhaled and can cause respiratory irritation.[9]

Inferred Hazards of 1-(1-Benzothiophen-2-yl)pyrrolidine: Based on the data from its constituent parts, 1-(1-Benzothiophen-2-yl)pyrrolidine should be handled as a substance that is potentially:

  • Toxic if swallowed: The pyrrolidine component is acutely toxic orally.[8][9]

  • Corrosive to skin and eyes: Pyrrolidine is known to cause severe burns.[8]

  • An irritant to the respiratory system: Inhalation of vapors may be harmful.[9]

  • Biologically active: The benzothiophene scaffold is a common pharmacophore.[3][5]

The table below summarizes the known hazards of the parent compounds.

Hazard ClassificationPyrrolidine1-Benzothiophene (Thianaphthene)Inferred Risk for 1-(1-Benzothiophen-2-yl)pyrrolidine
Acute Oral Toxicity Toxic if swallowed[8][9]Harmful if swallowed[10]High Risk
Skin Corrosion/Irritation Causes severe skin burns[8]Not classified, but skin contact should be avoided[1]High Risk
Serious Eye Damage/Irritation Causes severe eye damage[8]Not classified, but eye contact should be avoided[1]High Risk
Acute Inhalation Toxicity Harmful if inhaled[9]Not classified, but inhalation should be avoided[1]Moderate to High Risk
Flammability Highly flammable liquid and vapor[8]Not classified as flammable[10]Moderate Risk

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling 1-(1-Benzothiophen-2-yl)pyrrolidine.[11][12] The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the potentially corrosive and toxic substance.[13][14] Gloves must be inspected before use and disposed of properly after handling the chemical.[15]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[14][16]To protect the eyes from splashes of the potentially corrosive compound.[13]
Body Protection A flame-retardant lab coat, fully buttoned.[16]To protect the skin and personal clothing from splashes and spills.[13]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][11] If there is a risk of generating aerosols outside of a fume hood, a respirator may be required.[14][17]To prevent inhalation of potentially harmful vapors or aerosols.[2]
Footwear Closed-toe, non-perforated shoes that completely cover the feet.[13][16]To protect the feet from spills.

Procedural Guidance for Safe Handling

Adherence to standardized laboratory procedures is as critical as the use of PPE.[11][18] The following workflow provides a step-by-step guide for the safe handling of 1-(1-Benzothiophen-2-yl)pyrrolidine.

Pre-Experiment Planning
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.[1][18]

  • Designate a Work Area: All work with 1-(1-Benzothiophen-2-yl)pyrrolidine should be conducted in a designated area within a certified chemical fume hood.[11]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.[18]

Donning PPE

The following diagram illustrates the correct sequence for donning PPE.

PPE_Donning cluster_donning PPE Donning Sequence LabCoat 1. Lab Coat Gloves 2. Gloves LabCoat->Gloves Goggles 3. Eye Protection Gloves->Goggles FaceShield 4. Face Shield (if needed) Goggles->FaceShield

Correct sequence for putting on PPE.
Handling and Use
  • Work in a Fume Hood: All manipulations of 1-(1-Benzothiophen-2-yl)pyrrolidine should be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][11]

  • Avoid Skin and Eye Contact: Use appropriate tools to handle the chemical and avoid direct contact.[11]

  • Keep Containers Closed: Keep containers of the chemical tightly sealed when not in use.[8][19]

Doffing PPE

The proper removal of PPE is crucial to prevent cross-contamination.[13]

PPE_Doffing cluster_doffing PPE Doffing Sequence FaceShield 1. Face Shield Goggles 2. Eye Protection FaceShield->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Gloves 4. Gloves LabCoat->Gloves

Correct sequence for taking off PPE.
Hand Hygiene

Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][13]

Emergency Procedures

Be prepared for accidental exposures or spills.[11][18]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][19] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][19] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][19]

  • Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store 1-(1-Benzothiophen-2-yl)pyrrolidine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] The storage area should be secure and accessible only to authorized personnel.[8][11]

  • Disposal: Dispose of waste 1-(1-Benzothiophen-2-yl)pyrrolidine and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or with general laboratory trash.[8]

By adhering to these guidelines, researchers can safely handle 1-(1-Benzothiophen-2-yl)pyrrolidine and minimize their risk of exposure. Remember, a proactive approach to safety is paramount when working with novel chemical entities.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Environmental Health & Safety. (2026, February 16). Safe Lab Practices.
  • Lab Safety. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, July 9).
  • Taylor & Francis. (2022, October 31).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Fisher Scientific. (2012, February 10).
  • Sigma-Aldrich. (2025, November 6).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • CDH Fine Chemicals India. (n.d.).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Spectrum Chemical. (2017, August 15).
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific. (2016, February 5).
  • ADAMA. (2021, July 8).
  • Books. (2024, July 24).
  • PMC. (2024, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。